N-{spiro[3.3]heptan-2-yl}benzamide is a unique organic compound characterized by its spirocyclic structure, which includes a spiro[3.3]heptane core linked to a benzamide group. This compound belongs to the class of spirocyclic compounds, which are known for their distinctive two-ring system sharing one common atom. The molecular formula for N-{spiro[3.3]heptan-2-yl}benzamide is with a molecular weight of approximately 215.3 g/mol. The compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
N-{spiro[3.3]heptan-2-yl}benzamide can be sourced from chemical suppliers specializing in organic compounds. It is classified as a spirocyclic amide, which is a subclass of amides characterized by the presence of a spirocyclic structure. The compound's CAS number is 2002848-08-8, facilitating its identification in chemical databases.
The synthesis of N-{spiro[3.3]heptan-2-yl}benzamide typically involves several steps:
The synthesis often requires careful control of reaction conditions to optimize yield and purity. Common reagents include basic catalysts for acylation and solvents such as dichloromethane or ethanol for various reaction steps.
The molecular structure of N-{spiro[3.3]heptan-2-yl}benzamide features:
The compound's structural characteristics can be represented as follows:
Property | Value |
---|---|
CAS Number | 2002848-08-8 |
Molecular Formula | C₁₄H₁₇NO |
Molecular Weight | 215.3 g/mol |
Purity | ≥95% |
N-{spiro[3.3]heptan-2-yl}benzamide can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for N-{spiro[3.3]heptan-2-yl}benzamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors due to its structural properties. The presence of the spirocyclic framework could influence its binding affinity and selectivity towards specific biological pathways.
N-{spiro[3.3]heptan-2-yl}benzamide is sparingly soluble in water but soluble in organic solvents like ethanol and dichloromethane, which is typical for many organic compounds with hydrophobic characteristics.
The compound exhibits stability under standard laboratory conditions but may undergo transformations when subjected to extreme pH or temperature conditions. Its reactivity profile suggests it can be utilized in various synthetic applications.
N-{spiro[3.3]heptan-2-yl}benzamide has several scientific applications:
Spiro[3.3]heptane comprises two fused cyclobutane rings sharing a central quaternary carbon atom. This orthogonal bicyclic system imposes extreme geometric constraints: bond angles at the spiro carbon range from 88–92°, significantly deviating from the tetrahedral ideal (109.5°) and inducing substantial ring strain (18–22 kcal/mol) [3]. Crystallographic studies confirm non-planar puckering of cyclobutane rings, with dihedral angles of 12.9°–21.2° (Figure 1A) [5]. Unlike planar arenes, this scaffold projects substituents along distinct vector orientations (ϕ₁/ϕ₂ = 22.8–29.7°), enabling 3D spatial display critical for target engagement [3]. The compact molecular footprint (∼140 ų) resembles monosubstituted benzene but with enhanced saturation, improving solubility and reducing metabolic vulnerabilities [3] [4].
Table 1: Structural Comparison of Spiro[3.3]heptane vs. Benzene
Parameter | Spiro[3.3]heptane | Benzene |
---|---|---|
Bond angle at substitution | 88–92° | 120° |
Torsional strain energy | 18–22 kcal/mol | 0 kcal/mol |
Exit vector angle (ϕ₁/ϕ₂) | 22.8–29.7° | 0.6–2.2° (para) |
Molecular volume (ų) | ~140 | ~130 |
Benzamide serves as a versatile pharmacophore anchor in N-{spiro[3.3]heptan-2-yl}benzamide. The carbonyl oxygen and amide nitrogen form robust hydrogen-bond networks with biological targets, while the phenyl ring enables π-stacking interactions with hydrophobic pockets (e.g., TYR150 in σ₂R/TMEM97) [6]. Conjugation to the spirocycle restricts N–C bond rotation, enforcing conformational rigidity that enhances binding selectivity. This hybrid leverages complementary bioisosterism: the spiro[3.3]heptane replaces para-substituted benzenes, maintaining steric volume while mitigating oxidation risks, and the benzamide supplies polar surface area for target recognition [3] [4]. In σ₂ receptor ligands, such motifs enable nanomolar affinity through simultaneous H-bond donation (to ASP29) and aryl stacking [6].
Table 2: Synthetic Routes to Spiro[3.3]heptane-2-carboxylic Acid Precursors
Method | Key Steps | Yield | Reference |
---|---|---|---|
Dichloroketene Cycloaddition | [2+2] cycloaddition of dichloroketene + alkene | Low-Mod | [1] |
Keteneiminium Cyclization | Electrophilic amide activation → formal [2+2] cyclization | High | [3] |
Semipinacol Rearrangement | Acid-promoted rearrangement of sulfonylcyclopropanols | Mod-High | [4] |
The spiro[3.3]heptane core was first synthesized in the mid-20th century, with foundational work by Hulshof and Wynberg (1974) on spiro[3.3]hepta-1,5-dienes establishing early cycloaddition methodologies [3]. Industrial interest emerged in the early 2000s, evidenced by patents (e.g., EP1926798B1, DE102006046468A1) disclosing spiro[3.3]heptan-2-ones as intermediates for liquid crystals and functional chemicals [1] [4]. A transformative shift occurred circa 2015–2020 when spiro[3.3]heptane-2-carboxylic acid was recognized as a benzene bioisostere in drug design. Advances in scalable synthesis—notably keteneiminium salt cyclizations—enabled multigram production of enantiopure carboxylic acid precursors (Figure 1B) [3]. This spurred derivative diversification: coupling the acid with aniline derivatives via acyl chloride intermediates yielded N-arylbenzamides, while Pd-catalyzed amidation generated N-alkyl variants [3] [6]. Recent applications span sigma receptor ligands and enzyme inhibitors, exploiting the scaffold’s vector geometry for selective target modulation [6].
Table 3: Milestones in Spiro[3.3]heptane-Benzamide Hybrid Development
Decade | Key Advancements | Application Focus |
---|---|---|
1970–2000 | [2+2] cycloadditions; Semipinacol rearrangements | Hydrocarbon chemistry |
2000–2010 | Patent filings for spiro[3.3]heptan-2-one synthesis (DE102006046468A1) | Liquid crystal mixtures |
2015–2025 | Enantioselective routes; Carboxylic acid derivatization to benzamides | Bioisosteric drug design |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0